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molecular formula C13H14ClN3OS B8345986 2-Aminomethyl-thiazole-4-carboxylic acid [2-(3-chlorophenyl)ethyl]amide

2-Aminomethyl-thiazole-4-carboxylic acid [2-(3-chlorophenyl)ethyl]amide

Cat. No. B8345986
M. Wt: 295.79 g/mol
InChI Key: HUWLJLXQVNILTP-UHFFFAOYSA-N
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Patent
US07973061B2

Procedure details

To a solution of {4-[2-(3-Chlorophenyl)ethylcarbamoyl]thiazol-2-ylmethyl}carbamic acid tert-butyl ester (0.73 g, 1.8 mmol) in methanol (10 mL) was added HCl in dioxane (4M solution, 10 mL). The mixture stirred for 12 hours. The methanol and dioxane were removed in vacuo and the resulting solid was vigorously mixed with 0.1 N NaOH and methylene chloride. The layers were separated and the aqueous layer was extracted with methylene chloride. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to afford the title compound as a solid. 1H NMR (400 MHz, d6-DMSO): 8.39 (br s, 1H), 8.08 (s, 1H) 7.25 (m, 4H), 4.00 (s, 2H), 3.48 (m, 2H), 2.84 (t, 2H), 2.41 (br s, 2H); MS (ESI-LCMS) for C13H14ClN3OS: 296 (MH+).
Name
{4-[2-(3-Chlorophenyl)ethylcarbamoyl]thiazol-2-ylmethyl}carbamic acid tert-butyl ester
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][C:9]1[S:10][CH:11]=[C:12]([C:14](=[O:25])[NH:15][CH2:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([Cl:24])[CH:19]=2)[N:13]=1)(C)(C)C.Cl>CO.O1CCOCC1>[Cl:24][C:20]1[CH:19]=[C:18]([CH2:17][CH2:16][NH:15][C:14]([C:12]2[N:13]=[C:9]([CH2:8][NH2:7])[S:10][CH:11]=2)=[O:25])[CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
{4-[2-(3-Chlorophenyl)ethylcarbamoyl]thiazol-2-ylmethyl}carbamic acid tert-butyl ester
Quantity
0.73 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC=1SC=C(N1)C(NCCC1=CC(=CC=C1)Cl)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol and dioxane were removed in vacuo
ADDITION
Type
ADDITION
Details
the resulting solid was vigorously mixed with 0.1 N NaOH and methylene chloride
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)CCNC(=O)C=1N=C(SC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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